N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001493
InChI: InChI=1S/C20H22N2O4S/c1-4-26-16-8-6-5-7-15(16)21-20(27)22-19(23)12-10-14-9-11-17(24-2)18(13-14)25-3/h5-13H,4H2,1-3H3,(H2,21,22,23,27)/b12-10+
SMILES: CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea

CAS No.:

Cat. No.: VC1001493

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea -

Specification

Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[(2-ethoxyphenyl)carbamothioyl]prop-2-enamide
Standard InChI InChI=1S/C20H22N2O4S/c1-4-26-16-8-6-5-7-15(16)21-20(27)22-19(23)12-10-14-9-11-17(24-2)18(13-14)25-3/h5-13H,4H2,1-3H3,(H2,21,22,23,27)/b12-10+
Standard InChI Key MFFIDRFZMPLUOC-ZRDIBKRKSA-N
Isomeric SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Canonical SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

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